Hydroxyamphetamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

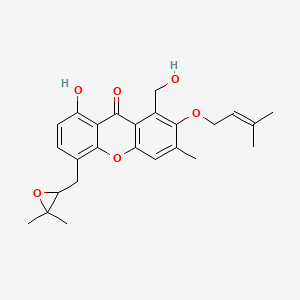

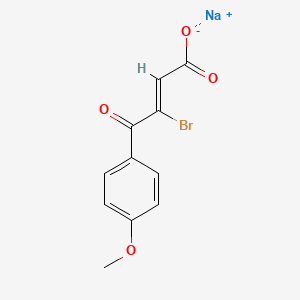

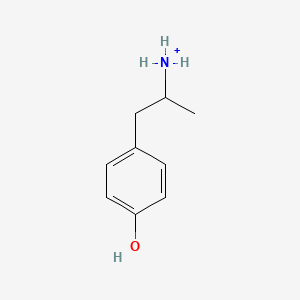

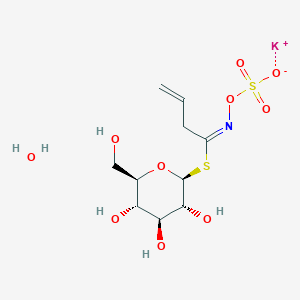

Amphetamine metabolite with sympathomimetic effects. It is sometimes called alpha-methyltyramine, which may also refer to the meta isomer, gepefrine.

Applications De Recherche Scientifique

Neurotoxicity Evaluation

Hydroxyamphetamine metabolites, including 4-hydroxyamphetamine, have been studied for their neurotoxic effects. In human dopaminergic differentiated SH-SY5Y neurons, 4-hydroxyamphetamine showed concentration-dependent toxicity, although it was found to be less toxic than its parent compound amphetamine. The metabolite 4-hydroxynorephedrine was observed to be more toxic than 4-hydroxyamphetamine, indicating a potential contribution to amphetamine neurotoxicity due to its longer persistence in the brain (Feio-Azevedo et al., 2017).

Pharmacological Testing Applications

Hydroxyamphetamine has been used in pharmacological testing, particularly in diagnosing and localizing lesions in Horner's syndrome. Historically, topical cocaine and hydroxyamphetamine have been employed to confirm the diagnosis of oculosympathetic palsy, also known as Horner's syndrome. Hydroxyamphetamine has helped localize the causative lesion in such cases, although newer drugs like apraclonidine and phenylephrine are now more commonly used due to their increased availability and similar diagnostic efficacy (Smit, 2010).

Analytical Chemistry Techniques

In analytical chemistry, methods have been developed to determine the presence of hydroxyamphetamine in biological samples. One reported method involves a flow injection-spectrophotometric determination using a coloured reaction with 2-hydrazono-3-methylbenzothiazole (MBTH) and ceric ammonium nitrate as the oxidation reagent. This method has been used for the determination of hydroxyamphetamine in medicinal drugs, demonstrating its relevance in pharmacological and toxicological studies (Dolejšová et al., 2000).

Binding to Heme Proteins

N-hydroxyamphetamine, an oxidative metabolite of amphetamine and methamphetamine, is known to form inhibitory complexes when binding to heme proteins. Studies have demonstrated that reactions of N-hydroxyamphetamine with ferric myoglobin and hemoglobin produce heme-nitrosoamphetamine derivatives. The interactions of these compounds with heme proteins, particularly their binding characteristics, have been elucidated through structural studies (Wang et al., 2017).

Propriétés

Nom du produit |

Hydroxyamphetamine |

|---|---|

Formule moléculaire |

C9H14NO+ |

Poids moléculaire |

152.21 g/mol |

Nom IUPAC |

1-(4-hydroxyphenyl)propan-2-ylazanium |

InChI |

InChI=1S/C9H13NO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7,11H,6,10H2,1H3/p+1 |

Clé InChI |

GIKNHHRFLCDOEU-UHFFFAOYSA-O |

SMILES canonique |

CC(CC1=CC=C(C=C1)O)[NH3+] |

Synonymes |

Hydrobromide, Hydroxyamphetamine Hydroxyamfetamine Hydroxyamphetamin Hydroxyamphetamine Hydroxyamphetamine Hydrobromide Hydroxyphenylisopropylamine Methyltyramine Norpholedrin Oxyamphetamine p Hydroxyamphetamine p-Hydroxyamphetamine para Hydroxyamphetamine para-Hydroxyamphetamine Paredrine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-2-[[(2S,3R)-1-[(S)-2-(Benzoylamino)-6-guanidinohexanoyl]-3-methyl-4-[(Z)-ethylidene]-2-pyrrolidinyl]carbonylamino]-4-methylpentanoic acid](/img/structure/B1260897.png)

![(NE)-N-[3-[3-[[(3Z)-3-hydroxyimino-2-methylbutan-2-yl]amino]propylamino]-3-methyl-1-(2-nitroimidazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B1260906.png)